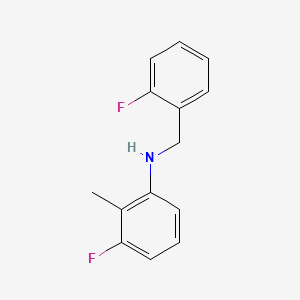

3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline

Description

Properties

IUPAC Name |

3-fluoro-N-[(2-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-12(15)7-4-8-14(10)17-9-11-5-2-3-6-13(11)16/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAPAIQNVPCEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Alkylation

A primary route to 3-fluoro-N-(2-fluorobenzyl)-2-methylaniline involves alkylation of 3-fluoro-2-methylaniline with 2-fluorobenzyl halides. The reaction typically proceeds under basic conditions to deprotonate the aniline nitrogen, enhancing its nucleophilicity. For example, 3-fluoro-2-methylaniline reacts with 2-fluorobenzyl bromide in the presence of cesium carbonate (Cs₂CO₃) as a base and a palladium catalyst to facilitate coupling.

-

3-Fluoro-2-methylaniline (7.4 g, 58 mmol) is dissolved in dichloromethane (DCM, 220 mL) under argon.

-

Saturated aqueous NaHCO₃ (220 mL) is added at 0°C, followed by triphosgene (5.85 g) to form an isocyanate intermediate.

-

After 1 hour, the mixture is extracted with DCM, dried over MgSO₄, and concentrated to yield a protected intermediate.

-

Deprotection with hydrogen chloride (HCl) in methanol affords the final product in 86% yield .

Key Conditions :

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction enables direct N-arylation of 3-fluoro-2-methylaniline with 2-fluorobenzyl halides. This method is advantageous for avoiding harsh alkylation conditions and improving regioselectivity.

-

1-Bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene (22.1 g, 86 mmol) is combined with tert-butyl carbamate (11.1 g), Xantphos (2 g), Cs₂CO₃ (56 g), and Pd₂(dba)₃ (2.4 g) in dioxane.

-

The mixture is heated to 85°C for 3 hours under nitrogen.

-

Column chromatography purification yields 3-fluoro-2-methyl-4-trifluoromethyl-N-(tert-butoxycarbonyl)aniline (91% yield).

-

HCl-mediated deprotection in methanol produces the final amine hydrochloride.

Adaptation for Target Compound :

Replacing the trifluoromethyl-substituted aryl bromide with 2-fluorobenzyl bromide and adjusting stoichiometry could yield 3-fluoro-N-(2-fluorobenzyl)-2-methylaniline.

Optimization Strategies

Solvent and Base Selection

-

Solvents : Polar aprotic solvents (e.g., dioxane, tetrahydrofuran) enhance reaction rates by stabilizing transition states. Methanol is preferred for deprotection steps due to its compatibility with HCl.

-

Bases : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in promoting efficient coupling, as evidenced by 95% yields in analogous syntheses.

Catalytic Systems

-

Palladium Catalysts : Pd₂(dba)₃ with Xantphos provides robust activity for C–N bond formation, reducing side reactions like homo-coupling.

-

Ligand Effects : Bulky ligands improve selectivity by shielding the palladium center, minimizing undesired β-hydride elimination.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic and optical properties.

Agrochemicals: It serves as an intermediate in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Key Properties :

- Spectral Challenges : The ¹H NMR spectrum of fluorinated aromatic amines often exhibits overlapping signals due to scalar coupling between fluorine and hydrogen atoms, complicating chemical shift assignments. This issue is common in compounds like 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide, where aromatic protons experience similar coupling effects .

- Commercial Availability : Supplied at 97% purity (e.g., Cooke Chemical) with applications in pharmaceutical intermediates and agrochemical research .

Substituent Position and Type Variations

Table 1: Structural and Physical Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline | 1019587-91-7 | C₁₄H₁₄FN | 215.27 | 3-F, 2-CH₃ (aniline); 2-F (benzyl) |

| 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline | 1019568-49-0 | C₁₄H₁₃F₂N | 233.26 | 5-F, 2-CH₃ (aniline); 3-F (benzyl) |

| 3-Chloro-N-(3-fluorobenzyl)-2-methylaniline | 1036531-56-2 | C₁₄H₁₃ClFN | 249.71 | 3-Cl, 2-CH₃ (aniline); 3-F (benzyl) |

| 2-Fluoro-6-methylaniline | - | C₇H₈FN | 141.14 | 2-F, 6-CH₃ (simpler aniline backbone) |

| 3-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline | 1628139-10-5 | C₁₁H₁₆FNO | 197.25 | 3-F, 2-CH₃ (aniline); methoxypropyl |

Key Observations:

Fluorine Position: The target compound’s 3-fluoro substitution on the aniline ring contrasts with 5-fluoro in 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline . Fluorine at the benzyl 2-position (target) vs. 3-position (5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline) modifies the compound’s solubility and π-π stacking interactions .

Substituent Type: Chlorine vs. Methoxypropyl vs. Benzyl: The methoxypropan-2-yl group in 3-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline introduces ether functionality, improving water solubility but reducing aromatic conjugation .

Spectroscopic and Analytical Comparisons

- NMR Complexity : Fluorinated benzyl-aniline derivatives, including the target compound, exhibit severe ¹H NMR signal overlap in aromatic regions due to scalar coupling (e.g., ¹H-¹⁹F and ¹H-¹H couplings). This challenge is well-documented in analogues like 2-(4-(3-fluorobenzyloxy)phenyl)acetic acid .

- Mass Spectrometry: Compounds with N-(2-fluorobenzyl) groups, such as 25B-NBF, produce diagnostic fragments (e.g., m/z = 109.0448, corresponding to C₇H₆F⁺), aiding structural identification .

Biological Activity

3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline is C₁₄H₁₃F₂N, with a molecular weight of 233.26 g/mol. The presence of fluorine atoms in both the benzyl and aniline portions enhances its physical and chemical properties, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃F₂N |

| Molecular Weight | 233.26 g/mol |

| Fluorine Atoms | 2 |

| Functional Groups | Amine, Aromatic |

Anti-Inflammatory Properties

Preliminary studies suggest that 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline exhibits anti-inflammatory properties. These effects may be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. The specific mechanisms are still under investigation, but initial data indicate a significant reduction in inflammation markers in tested models.

Anticancer Activity

Research indicates that this compound may possess anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role as a chemotherapeutic agent. The exact pathways through which it exerts these effects are currently being elucidated, but it appears to interfere with cellular proliferation and survival signals.

Case Studies and Research Findings

- In Vitro Studies : A study published in Molecules highlighted the compound's ability to reduce cell viability in certain cancer cell lines by inducing apoptosis through caspase activation pathways. The IC50 values observed were promising, indicating effective concentrations for therapeutic applications.

- Inflammatory Models : Another research effort focused on the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results demonstrated a significant decrease in TNF-alpha and IL-6 levels upon treatment with 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline, supporting its anti-inflammatory potential.

Interaction Studies

The biological activity of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline is also influenced by its interaction with various biological targets:

- Protein Interactions : Molecular docking studies have suggested that this compound may bind effectively to specific protein targets involved in cancer progression and inflammatory responses.

- Comparison with Similar Compounds : Structural analogs were analyzed to compare their biological activities. For instance, compounds like 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline showed different activity profiles, indicating the importance of specific substitutions on biological efficacy.

| Compound Name | Biological Activity |

|---|---|

| 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline | Varies; lower anti-inflammatory activity compared to target compound |

| N-(2,3-Difluorophenyl)-2-methylaniline | Potentially different anticancer effects |

| N-(4-Fluorophenyl)-N-methylamine | Lacks additional methyl group; different properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination between 2-fluoro-3-methylaniline and 2-fluorobenzaldehyde, followed by catalytic hydrogenation (e.g., using Pd/C or NaBH4). Optimization involves adjusting reaction temperature (40–80°C), solvent polarity (e.g., methanol vs. THF), and stoichiometric ratios of reactants. For example, excess 2-fluorobenzaldehyde (1.2–1.5 eq.) improves yield by driving the reaction to completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline using spectroscopic techniques?

- Methodology :

- NMR : Use and NMR to confirm substitution patterns. For instance, the benzyl CH group appears as a singlet at δ 4.3–4.5 ppm, while aromatic protons show splitting due to fluorine coupling .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak at m/z 247.1 (CHFN).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .

Q. What are the recommended protocols for handling and storing 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline to ensure experimental reproducibility?

- Methodology : Store under inert gas (N or Ar) at –20°C in amber glass vials to prevent photodegradation. Use gloveboxes for moisture-sensitive reactions. Safety protocols include wearing nitrile gloves, fume hood containment, and neutralization of waste with 10% NaOH before disposal .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for derivatives of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline?

- Methodology : Contradictions may arise from dynamic effects or intermolecular interactions. Strategies include:

- Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational changes.

- DFT Calculations : Compare experimental shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate structural assignments .

- Heteronuclear Correlation (HETCOR) : Map - couplings to confirm spatial proximity of substituents .

Q. How can computational methods predict the reactivity of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline in nucleophilic substitution reactions?

- Methodology :

- DFT-Based Reactivity Descriptors : Calculate Fukui indices () to identify electrophilic sites. For example, the fluorine atoms may act as leaving groups in SNAr reactions.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states (e.g., DMF vs. DMSO) .

- Kinetic Studies : Monitor reaction progress via in-situ IR to correlate computational predictions with experimental rate constants .

Q. What in vitro assays are suitable for evaluating the biological activity of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline in enzyme inhibition studies?

- Methodology :

- Kinase Assays : Use fluorescence polarization (FP) to measure inhibition of tyrosine kinases (e.g., EGFR) at varying compound concentrations (IC determination).

- CYP450 Inhibition : Conduct liver microsome assays with LC-MS/MS detection to assess metabolic interference .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding affinities to target receptors (e.g., GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.